molecular formula C8H8Cl2N4 B1623609 2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide CAS No. 46322-66-1

2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide

Cat. No.: B1623609
CAS No.: 46322-66-1
M. Wt: 231.08 g/mol
InChI Key: WDPPSRUIMSQVFX-PQMHYQBVSA-N
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Description

2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide is a chemical compound with the CAS Number: 46322-66-1 . It has a molecular weight of 231.08 and its IUPAC name is (2E)-2- (2,4-dichlorobenzylidene)hydrazinecarboximidamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8Cl2N4/c9-6-2-1-5 (7 (10)3-6)4-13-14-8 (11)12/h1-4H, (H4,11,12,14)/b13-4+ . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Overview

2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide, a compound with a complex chemical structure, has seen varied interest in scientific research due to its potential applications across different fields. Although the specific compound has not been directly highlighted in the available literature, similar compounds such as hydrazines, hydrazine derivatives, and related chemicals have been extensively studied for their biological activities and applications in medicinal chemistry, environmental sciences, and materials science.

Medicinal Chemistry and Pharmacology

Hydrazine derivatives have been investigated for their therapeutic potentials in various diseases. For instance, monoamine oxidase inhibitors, including hydrazine derivatives, have been explored for their antihypertensive effects in humans, demonstrating the broad applicability of hydrazines in cardiovascular disease management (Maxwell et al., 1960). Additionally, the antineoplastic activities of hydrazines and hydrazine-containing natural products have been summarized, indicating their potential in cancer treatment (Tóth, 1996).

Moreover, some hydrazine derivatives have shown promising antitubercular activity, suggesting their role in developing new treatments for tuberculosis (Asif, 2014). Research on phenothiazines, a class of compounds structurally related to hydrazines, has also revealed significant antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory activities, highlighting the diverse pharmacological applications of these compounds (Pluta et al., 2011).

Environmental Sciences

Hydrazine and its derivatives have been identified in various environmental contexts, with studies focusing on their toxicity and potential risks. For example, the environmental impact of the herbicide 2,4-dichlorophenoxyacetic acid has been reviewed, discussing its fate, behavior, and ecotoxicological effects on aquatic systems, plants, and human health (Islam et al., 2017).

Materials Science

In materials science, the electrochemical sensors and biosensors based on redox polymers and carbon nanotubes have been reviewed, with a specific focus on phenazine polymers and their applications in analytical chemistry. These developments demonstrate the utility of hydrazine derivatives in fabricating advanced materials for sensing applications (Barsan et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide involves the condensation of 2,4-dichlorobenzaldehyde with hydrazinecarboximidamide in the presence of a suitable catalyst.", "Starting Materials": [ "2,4-dichlorobenzaldehyde", "hydrazinecarboximidamide", "catalyst" ], "Reaction": [ "Step 1: Dissolve 2,4-dichlorobenzaldehyde and hydrazinecarboximidamide in a suitable solvent such as ethanol or methanol.", "Step 2: Add a suitable catalyst such as acetic acid or sulfuric acid to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Allow the reaction mixture to cool and filter the resulting solid product.", "Step 5: Wash the solid product with a suitable solvent such as ethanol or methanol to remove any impurities.", "Step 6: Dry the product under vacuum to obtain 2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide as a solid." ] }

CAS No.

46322-66-1

Molecular Formula

C8H8Cl2N4

Molecular Weight

231.08 g/mol

IUPAC Name

2-[(Z)-(2,4-dichlorophenyl)methylideneamino]guanidine

InChI

InChI=1S/C8H8Cl2N4/c9-6-2-1-5(7(10)3-6)4-13-14-8(11)12/h1-4H,(H4,11,12,14)/b13-4-

InChI Key

WDPPSRUIMSQVFX-PQMHYQBVSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=N\N=C(N)N

SMILES

C1=CC(=C(C=C1Cl)Cl)C=NN=C(N)N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=NN=C(N)N

46322-66-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide
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2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide
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2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide
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2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide
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2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide
Reactant of Route 6
2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide

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